molecular formula C5H11ClF3NO B1289249 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride CAS No. 147284-85-3

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride

Cat. No. B1289249
M. Wt: 193.59 g/mol
InChI Key: IYBYWDKXHODWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of fluorinated amino compounds is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the preparation of 3-amino-3-vinylpropanoic acid hydrochloride is achieved from 4-acetoxyazetidin-2-one in three steps, including ozonolysis to yield 3-amino-4-oxopropanoic acid hydrochloride . This process demonstrates the complexity and multi-step nature of synthesizing fluorinated amino compounds, which could be similar to the synthesis of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one, have been studied, and their complex formation with solvents like dioxane and pyridine has been analyzed using DFT calculations . These studies are crucial for understanding the molecular interactions and stability of fluorinated compounds, which could be extrapolated to the molecular structure analysis of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of fluorinated amino compounds can be diverse. For example, the conversion of 3-amino-3-vinylpropanoic acid to a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride shows the potential for intramolecular reactions and the formation of stable cyclic structures . This suggests that 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride may also undergo interesting chemical reactions, potentially leading to the formation of stable and useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino compounds are often characterized by spectroscopic methods such as IR, 1H-, 13C-, and 19F-NMR, as well as by mass spectrometry and elemental analysis . These methods provide detailed information about the molecular structure, purity, and stereochemistry of the compounds. The properties of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride would likely be analyzed using similar techniques to fully characterize its structure and properties.

Scientific Research Applications

Fluorinated Compounds in Protein Design

Fluorocarbons, due to their unique physicochemical properties such as chemical inertness and thermal stability, have been integrated into proteins to enhance their stability against chemical and thermal denaturation. This strategy aims to create proteins with novel chemical and biological properties, highlighting the potential of fluorinated analogs in protein engineering and design (Buer & Marsh, 2012).

Environmental and Health Risks of Fluorinated Alternatives

Recent research has focused on the environmental and health risks associated with per- and polyfluoroalkyl substances (PFASs) and their alternatives. These studies underscore the importance of evaluating the safety and impact of fluorinated compounds, including potential alternatives, on the environment and human health (Wang et al., 2019).

PFAS Removal with Amine-Functionalized Sorbents

The development of amine-containing sorbents for the removal of PFAS compounds from water supplies is an area of significant environmental concern and research. This approach utilizes electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove these persistent pollutants, suggesting a role for functionalized compounds in environmental remediation (Ateia et al., 2019).

Application in Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

The synthesis of cyclic β-amino acids for drug research highlights the importance of amino acid derivatives in medicinal chemistry. Various metathesis reactions have been employed to access a wide range of functionalized derivatives, indicating the potential of specialized amino acids in the development of novel therapeutic agents (Kiss et al., 2018).

properties

IUPAC Name

3-amino-1,1,1-trifluoropentan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-2-3(9)4(10)5(6,7)8;/h3-4,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBYWDKXHODWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(F)(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride

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